2-(2-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-(2-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the condensation of 2-fluoroaniline with 4-methoxybenzaldehyde, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(4-methoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one
- 2-(2-Chloro-phenyl)-3-(4-methoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one
- 2-(2-Fluoro-phenyl)-3-(4-hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one
Uniqueness
2-(2-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both fluoro and methoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C21H17FN2O2 |
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Molecular Weight |
348.4g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17FN2O2/c1-26-15-12-10-14(11-13-15)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13,20,23H,1H3 |
InChI Key |
LYXPSDAPBZZZRY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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